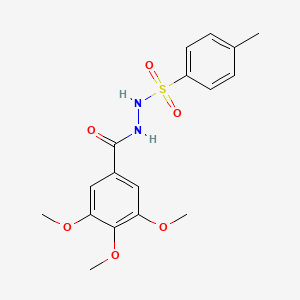
2'-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with p-toluenesulfonyl hydrazide under specific reaction conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide.
p-Toluenesulfonyl hydrazide: Another precursor used in the synthesis.
3,4,5-Trimethoxybenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its tosyl and trimethoxybenzoyl moieties contribute to its versatility in various chemical reactions and applications.
特性
CAS番号 |
13513-93-4 |
|---|---|
分子式 |
C17H20N2O6S |
分子量 |
380.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N'-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C17H20N2O6S/c1-11-5-7-13(8-6-11)26(21,22)19-18-17(20)12-9-14(23-2)16(25-4)15(10-12)24-3/h5-10,19H,1-4H3,(H,18,20) |
InChIキー |
ACDYWAIEHULRGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















